molecular formula C7H3BrF3NO2 B1291288 2-Bromo-1-nitro-3-(trifluoromethyl)benzene CAS No. 24034-22-8

2-Bromo-1-nitro-3-(trifluoromethyl)benzene

Cat. No.: B1291288
CAS No.: 24034-22-8
M. Wt: 270 g/mol
InChI Key: DCGZVTANWJKOPM-UHFFFAOYSA-N
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Description

2-Bromo-1-nitro-3-(trifluoromethyl)benzene ( 24034-22-8) is a valuable aromatic intermediate in organic synthesis and pharmaceutical research. This compound features a benzene ring substituted with bromo, nitro, and trifluoromethyl groups in a 1,2,3-pattern, creating an electron-deficient system that is highly receptive to nucleophilic substitution and metal-catalyzed cross-coupling reactions . The molecular formula is C 7 H 3 BrF 3 NO 2 with a molecular weight of 270.00 g/mol . Its primary research value lies as a key building block for the synthesis of more complex molecules. The bromine and nitro groups are excellent handles for further functionalization; the bromine can participate in Suzuki or other palladium-catalyzed cross-couplings, while the nitro group can be reduced to an aniline, a common precursor for pharmaceutical agents . A significant application documented in patent literature is its role as an intermediate in the preparation of substituted pyrimidinylaminobenzamides, a class of compounds investigated for the treatment of neoplastic diseases such as leukemia . Researchers should handle this material with care. It is harmful by inhalation, in contact with skin, and if swallowed . Recommended personal protective equipment includes lab coats, chemical-resistant gloves, and safety goggles. All procedures should be conducted in a chemical fume hood . The product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use . For laboratory storage, keep the material sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

2-bromo-1-nitro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO2/c8-6-4(7(9,10)11)2-1-3-5(6)12(13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGZVTANWJKOPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80618420
Record name 2-Bromo-1-nitro-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24034-22-8
Record name 2-Bromo-1-nitro-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Bromo 1 Nitro 3 Trifluoromethyl Benzene and Congeners

Regioselective Functionalization of Trifluoromethylated Aromatics

The functionalization of aromatic rings bearing a trifluoromethyl group is heavily influenced by its powerful electron-withdrawing nature. This group deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles primarily to the meta-position. youtube.com Consequently, achieving substitution patterns other than 1,3-disubstitution requires carefully designed synthetic strategies, often involving multi-step sequences or the exploitation of the directing effects of other substituents on the ring.

Introducing a bromine atom at a specific position on the trifluoromethylbenzene core is a critical first step in synthesizing many complex derivatives. The choice of bromination method and conditions dictates the resulting regiochemistry.

Electrophilic aromatic bromination is a standard method for preparing aryl bromides. nih.gov In the case of trifluoromethylbenzene, the trifluoromethyl group's strong deactivating and meta-directing properties dominate the reaction's outcome under typical Lewis acid catalysis. youtube.comgoogle.com

Early research on the bromination of trifluoromethyl-substituted benzene (B151609), conducted in the liquid phase with iron powder as a catalyst, demonstrated that the bromine atom is introduced exclusively at the position meta to the trifluoromethyl group. google.com This yields 1-bromo-3-(trifluoromethyl)benzene as the sole product. Achieving other substitution patterns, such as the 2-bromo isomer required for the synthesis of the title compound, necessitates alternative strategies, such as starting with an appropriately substituted precursor.

Starting MaterialBrominating Agent/CatalystTemperatureMajor ProductReference
TrifluoromethylbenzeneBr₂ / Fe powder60 °C1-Bromo-3-(trifluoromethyl)benzene google.com
TrifluoromethylbenzeneBr₂ (vapor phase)700-900 °CMonobromo and dibromo derivatives google.com

This table summarizes outcomes of electrophilic bromination on the parent trifluoromethylbenzene scaffold.

High-temperature, vapor-phase bromination without a catalyst has also been explored, operating at temperatures between 700 and 900 °C. google.com While this method can produce monobromo and dibromo derivatives, it is a less common and more energy-intensive approach compared to catalyzed liquid-phase reactions. google.com

Radical bromination offers an alternative pathway for functionalization, although its application for direct aromatic C-H bromination is less common than for allylic or benzylic positions. youtube.com Typical radical bromination using agents like N-bromosuccinimide (NBS) with light or a radical initiator is highly selective for positions adjacent to a pi-system (benzylic C-H bonds). youtube.com Since trifluoromethylbenzene lacks benzylic hydrogens, these standard conditions are ineffective for ring bromination.

The mechanism of high-temperature vapor-phase bromination may involve radical intermediates, but the selectivity rules differ significantly from lower-temperature, initiator-driven processes. google.com The development of novel radical-mediated methods for the direct and regioselective bromination of deactivated aromatic rings remains an area of active research.

The introduction of a nitro group onto a brominated trifluoromethylbenzene ring is the subsequent key transformation. The synthesis of 2-bromo-1-nitro-3-(trifluoromethyl)benzene specifically requires the nitration of 2-bromo-1-(trifluoromethyl)benzene. The position of nitration is determined by the combined directing effects of the existing bromine and trifluoromethyl substituents.

The nitration of deactivated aromatic rings typically requires harsh reaction conditions, most commonly a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. nih.gov

For substrates that are particularly deactivated or sensitive, alternative nitrating systems can be employed to optimize yield and regioselectivity. A mixture of potassium nitrate (B79036) in sulfuric acid is one such system, which has been successfully used in the nitration of a related compound, 2-bromo-5-fluoro-benzotrifluoride. google.com The careful control of reaction temperature and the stoichiometry of the nitrating agent is crucial to prevent the formation of dinitrated byproducts and to maximize the yield of the desired regioisomer.

Substrate TypeNitrating AgentConditionsPurposeReference
Deactivated AromaticsConc. HNO₃ / Conc. H₂SO₄Cooled to moderate temp.Generation of nitronium ion for standard nitration nih.gov
Deactivated AromaticsKNO₃ / H₂SO₄Controlled temp.Alternative for specific substrates google.com
Various AromaticsBismuth Nitrate / Acetic AnhydrideMild refluxMilder, avoids corrosive acids researchgate.net

This table presents common nitrating systems used for aromatic compounds.

The regiochemical outcome of the nitration of 2-bromo-1-(trifluoromethyl)benzene is a classic example of competing directing effects in electrophilic aromatic substitution. masterorganicchemistry.com The final substitution pattern is determined by the relative stability of the possible carbocation intermediates (arenium ions or σ-complexes) that can be formed. nih.govlibretexts.org

Two key principles are at play:

The Trifluoromethyl (-CF₃) Group: This group is strongly electron-withdrawing purely through the inductive effect. It is a powerful deactivating group and a strong meta-director. youtube.comcolumbia.edu

The Bromo (-Br) Group: As a halogen, bromine is deactivating due to its electron-withdrawing inductive effect. However, it possesses lone pairs of electrons that can be donated to the ring through resonance, which stabilizes the carbocation intermediate when the attack is at the ortho or para positions. pressbooks.pub This resonance contribution makes bromine an ortho, para-director, despite its deactivating nature. pressbooks.publibretexts.org

In the nitration of 2-bromo-1-(trifluoromethyl)benzene, the incoming nitronium ion is directed to the position that is most electronically favorable. The positions on the ring are influenced as follows:

Position 1 (desired product): This position is ortho to the bromine and meta to the trifluoromethyl group. The ortho-directing nature of the bromine favors this position, and the meta-directing nature of the trifluoromethyl group does not strongly disfavor it.

Position 3: This position is ortho to the trifluoromethyl group and meta to the bromine. Attack here is highly disfavored due to the powerful deactivating effect of the adjacent -CF₃ group.

Position 5: This position is para to the bromine and meta to the trifluoromethyl group. This is a potential site for substitution, as it is favored by both directing groups. This could lead to the formation of the isomeric 2-bromo-5-nitro-1-(trifluoromethyl)benzene.

Position 4: This position is para to the trifluoromethyl group and meta to the bromine. Attack here is strongly disfavored.

Ortho-Nitration Strategies for Brominated Trifluoromethylbenzenes

Multi-Step Reaction Sequences and Convergent Synthesis

The synthesis of specifically substituted aromatic compounds is a foundational aspect of organic chemistry, where the sequence of reactions determines the ultimate arrangement of functional groups. lumenlearning.com In the case of this compound, the substituents have distinct electronic properties that direct incoming electrophiles to specific positions on the aromatic ring. The trifluoromethyl group (-CF3) is strongly electron-withdrawing and a meta-director. The nitro group (-NO2) is also strongly electron-withdrawing and a meta-director. In contrast, the bromine atom (-Br) is deactivating yet directs incoming electrophiles to the ortho and para positions. libretexts.org

A plausible synthetic strategy must navigate these competing directing effects. Attempting to introduce the final substituent onto a disubstituted benzene ring requires careful consideration of the combined influence of the two existing groups. For instance, nitrating 1-bromo-2-(trifluoromethyl)benzene would likely result in substitution at the 3- and 5-positions, as both the bromo and trifluoromethyl groups direct to these positions. libretexts.org This would not yield the desired this compound isomer.

Therefore, a successful multi-step synthesis often involves functional group interconversions. A common strategy is to use a group that can be chemically modified later in the sequence. For example, an amino group (-NH2), which is a strong ortho, para-director, can be used to control the position of other substituents and then later converted into a different group via diazotization (a Sandmeyer reaction) or removed entirely.

A hypothetical retrosynthetic analysis for a polysubstituted benzene is outlined below:

Table 1: Retrosynthetic Planning for Polysubstituted Benzenes

Target Molecule Final Step Consideration Precursor Molecule Rationale for Final Step
4-Bromo-2-nitrotoluene Nitration p-Bromotoluene The activating methyl group directs the nitro group to the ortho position, yielding a single major product. Friedel-Crafts alkylation on a nitro-substituted ring is not feasible. libretexts.org
m-Bromoaniline Bromination Nitrobenzene The nitro group is a meta-director. Subsequent reduction of the nitro group to an amine yields the final product. Introducing the amine group first would lead to ortho/para bromination. libretexts.org

This strategic approach, where the order of reactions is paramount, is fundamental to linear synthesis. Convergent synthesis, where different fragments of the molecule are prepared separately and then combined, is generally more applicable to larger, more complex molecules. For a small molecule like this compound, a carefully planned linear sequence is the more common and efficient approach.

Methodological Advancements in Reaction Optimization and Scale-Up

Optimizing the synthesis of complex molecules like this compound is crucial for improving yield, purity, and cost-effectiveness, particularly during scale-up for industrial production. researchgate.net Traditional optimization methods often involve a "One-Factor-At-a-Time" (OFAT) approach, where a single reaction parameter, such as temperature or reagent stoichiometry, is varied while others are held constant. acs.org While straightforward, this method is often inefficient and may fail to identify the true optimal conditions due to interactions between different variables. whiterose.ac.uk

Modern chemical development increasingly relies on statistical methods like Design of Experiments (DoE). whiterose.ac.uk DoE allows for the simultaneous variation of multiple factors, providing a more comprehensive understanding of the reaction landscape. acs.org This approach can efficiently identify optimal reaction conditions and reveal important interactions between variables, leading to more robust and reproducible processes. whiterose.ac.uk For instance, a DoE approach could be used to optimize the nitration of a brominated trifluoromethyl benzene precursor by examining the effects of temperature, acid concentration, and reaction time on both the yield of the desired product and the formation of impurities.

Scaling up chemical reactions from the laboratory bench to production scale presents significant challenges, particularly concerning mixing and heat transfer. nih.gov Reactions that are well-behaved on a small scale can become difficult to control in large reactors. This is especially true for highly exothermic reactions like nitration. Methodological advancements such as continuous flow chemistry using microreactors offer solutions to these problems. researchgate.net Flow reactors provide superior control over reaction parameters due to their high surface-area-to-volume ratio, which enables efficient heat exchange and precise temperature control. researchgate.net This technology allows for safer handling of hazardous reagents and can lead to higher yields and purities compared to traditional batch processing. researchgate.net

Table 2: Comparison of Batch vs. Continuous Flow Processing for Bromination

Parameter Batch Processing Continuous Flow Processing Advantage of Flow
Heat Transfer Limited by vessel surface area; potential for thermal runaway. Excellent due to high surface-area-to-volume ratio. Enhanced safety and control, especially for exothermic reactions. researchgate.net
Mixing Can be inefficient, leading to localized concentration gradients and side reactions. nih.gov Rapid and efficient mixing. Improved selectivity and yield. researchgate.net
Safety Large quantities of hazardous materials are present at one time. Small reaction volume (hold-up) at any given time. Inherently safer process. researchgate.net
Scalability Non-linear; requires re-optimization for different scales. Linear; production is scaled by running the reactor for longer periods or using multiple reactors in parallel ("numbering-up"). More straightforward and predictable scale-up.

| Space-Time Yield | 0.24 kg/m ³/s (comparable literature batch reaction) | 0.26 kg/m ³/s | Higher productivity for a given reactor volume. researchgate.net |

Green Chemistry Principles in the Synthesis of Fluorinated Aromatics

The synthesis of fluorinated aromatics, a critical class of compounds in pharmaceuticals and agrochemicals, has traditionally involved methods that are often at odds with the principles of green chemistry. dovepress.comresearchgate.net Issues include the use of hazardous reagents, toxic solvents, and energy-intensive processes. researchgate.netnumberanalytics.com However, significant progress has been made in developing more environmentally friendly and sustainable synthetic routes. dovepress.com

A primary goal of green chemistry is to avoid or minimize the use of hazardous substances. dovepress.com Traditional nitration reactions, for example, use a corrosive mixture of concentrated sulfuric and nitric acids, generating large volumes of acidic waste. Research is ongoing into solid acid catalysts and other methods to reduce this environmental burden. Similarly, classic fluorination methods can employ highly toxic reagents like elemental fluorine or hydrogen fluoride (B91410) (HF). dovepress.com Modern approaches focus on developing milder and more selective fluorinating agents. researchgate.net

One of the most impactful green chemistry strategies is the reduction or replacement of volatile organic solvents. Many reactions in the synthesis of fluorinated aromatics are performed in high-boiling, polar aprotic solvents that are difficult to remove and pose environmental risks. rsc.org Recent advancements include the use of mechanochemistry (solid-state reactions), which can eliminate the need for bulk solvents altogether. rsc.org This technique not only reduces waste but can also lead to faster reaction times. rsc.org Furthermore, the development of reactions that can be performed in greener solvents like water or supercritical CO2 represents a significant step forward. acs.org

Other green chemistry principles being applied to the synthesis of fluorinated aromatics include:

Catalysis: Using catalytic reagents instead of stoichiometric ones reduces waste and improves atom economy.

Energy Efficiency: Developing reactions that proceed under ambient temperature and pressure reduces energy consumption. rsc.org The use of alternative energy sources like electrochemistry or photochemistry can provide more sustainable pathways for synthesis. numberanalytics.com

Renewable Feedstocks: While challenging for aromatic chemistry, research into deriving starting materials from renewable biomass instead of petrochemicals is an long-term goal for the field.

Table 3: Green Alternatives in Aromatic Synthesis

Traditional Method Hazards / Environmental Impact Green Alternative Benefit
Nitration (H2SO4/HNO3) Highly corrosive, large volume of acid waste. Solid acid catalysts, dinitrogen pentoxide. Reduced waste, easier catalyst separation.
Halogenation (e.g., Br2) Use of toxic and corrosive elemental halogens. N-Halosuccinimides (NBS, NCS) with a catalyst. Safer reagents, often more selective.
Fluorination (HF, F2) Extremely hazardous and corrosive reagents. dovepress.com Nucleophilic fluorination with KF; electrophilic fluorinating agents (e.g., Selectfluor). Improved safety and handling. rsc.orgeurekalert.org

| Solvent Use (e.g., DMSO, DMF) | High-boiling, toxic, difficult to remove. rsc.org | Solid-state mechanochemistry, ionic liquids, supercritical fluids, water. | Elimination or reduction of hazardous solvents, reduced waste. rsc.orgacs.org |

By integrating these principles, the chemical industry can move towards more sustainable and environmentally responsible methods for producing valuable fluorinated aromatic compounds. numberanalytics.com

Mechanistic Investigations and Transformative Reactions of 2 Bromo 1 Nitro 3 Trifluoromethyl Benzene

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution on the 2-Bromo-1-nitro-3-(trifluoromethyl)benzene ring is significantly retarded due to the presence of multiple deactivating groups. The reaction requires harsh conditions, and the orientation of incoming electrophiles is strictly governed by the directing effects of the existing substituents.

The trifluoromethyl (-CF₃) and nitro (-NO₂) groups are potent deactivating groups in electrophilic aromatic substitution, a fact well-supported by quantum chemical calculations and experimental observations. Both groups reduce the electron density of the benzene (B151609) ring, making it a less effective nucleophile for attacking an incoming electrophile. libretexts.orglibretexts.org

The trifluoromethyl group exerts a powerful electron-withdrawing inductive effect (-I) due to the high electronegativity of the three fluorine atoms. khanacademy.orgulethbridge.ca This effect polarizes the C-CF₃ bond, drawing electron density away from the ring and destabilizing the positively charged intermediate (arenium ion) formed during the reaction. ulethbridge.ca Consequently, the activation energy for the substitution reaction increases, and the reaction rate slows down significantly. libretexts.org As the -CF₃ group has no available lone pairs, it cannot participate in electron-donating resonance (+R effect). This strong -I effect makes the trifluoromethyl group a strong deactivator and a meta-director. khanacademy.orgaskfilo.com

The nitro group deactivates the ring through both a strong inductive (-I) and a strong resonance (-R) effect. The nitrogen atom, bonded to two highly electronegative oxygen atoms, carries a partial positive charge and strongly withdraws electron density inductively. assets-servd.host Furthermore, the nitro group can delocalize the ring's π-electrons into its own structure via resonance, further diminishing the ring's nucleophilicity. This combined -I and -R effect makes the nitro group one of the most powerful deactivating groups. ic.ac.uk The resonance structures for the arenium ion intermediate show that attack at the ortho or para positions results in a highly unstable contributor where a positive charge is placed on the carbon atom directly attached to the positively charged nitrogen of the nitro group. youtube.com This electrostatic repulsion is avoided in meta-attack, making the meta pathway energetically more favorable. ic.ac.uk

Table 1: Electronic Effects of Substituents on EAS Reactivity

Substituent Inductive Effect Resonance Effect Overall Effect on Ring Directing Influence
-CF₃ Strongly withdrawing (-I) None Strongly deactivating Meta
-NO₂ Strongly withdrawing (-I) Strongly withdrawing (-R) Strongly deactivating Meta
-Br Strongly withdrawing (-I) Weakly donating (+R) Deactivating Ortho, Para

In any subsequent electrophilic substitution on this compound, the position of the incoming electrophile is determined by the cumulative directing effects of the three existing groups. The available positions for substitution are C4, C5, and C6.

The nitro group (at C1) is a meta-director, guiding the electrophile to C5.

The trifluoromethyl group (at C3) is also a meta-director, strongly favoring substitution at C5. ulethbridge.ca

The bromo group (at C2), while deactivating, is an ortho, para-director, directing incoming groups to C4 and C6.

The directing effects of the -NO₂ and -CF₃ groups are concordant, both strongly favoring substitution at the C5 position. The directing effect of the bromine atom is discordant. However, the deactivating nature of the entire ring means that the most powerful directing influences will dominate. The cooperative meta-directing effect of the nitro and trifluoromethyl groups makes the C5 position the most likely site for further electrophilic attack. This is exemplified in similar systems; for instance, the bromination of 1-nitro-3-(trifluoromethyl)benzene under acidic conditions yields 1-bromo-3-nitro-5-(trifluoromethyl)benzene, demonstrating the powerful meta-directing influence of these groups. google.com

The regioselectivity of electrophilic attack can be rationalized by analyzing the stability of the possible arenium ion (σ-complex) intermediates. chemistnotes.com The first step of the EAS mechanism, the attack of the electrophile to form this carbocation intermediate, is the rate-determining step. libretexts.org Therefore, the most stable intermediate will be formed the fastest, leading to the major product. libretexts.org

Attack at C5 (meta to -NO₂ and -CF₃): When an electrophile (E⁺) attacks the C5 position, the positive charge of the arenium ion is delocalized over positions C2, C4, and C6. None of these resonance structures place the positive charge on the carbons directly bonded to the electron-withdrawing -NO₂ (C1) or -CF₃ (C3) groups. This avoids the significant destabilization that would arise from placing a positive charge adjacent to an already electron-deficient center.

Attack at C4 or C6 (ortho/para to -Br): Attack at the C4 or C6 positions leads to arenium ion intermediates where one of the resonance contributors places the positive charge directly on a carbon atom bearing one of the powerful electron-withdrawing groups (C1 or C3, respectively). For instance, attack at C6 places the positive charge on C1 in one resonance form, adjacent to the nitro group. Attack at C4 places the positive charge on C3 in one resonance form, adjacent to the trifluoromethyl group. These resonance structures are highly energetically unfavorable due to the juxtaposition of positive charges and the strong inductive withdrawal from the substituents. youtube.com

Consequently, the transition state leading to the C5-substituted arenium ion is significantly lower in energy than those leading to substitution at C4 or C6. This analysis confirms that further electrophilic aromatic substitution will overwhelmingly favor the C5 position. libretexts.org

Nucleophilic Aromatic Substitution (SNAr) Pathways

In stark contrast to its deactivation towards electrophiles, the this compound ring is highly activated for nucleophilic aromatic substitution (SNAr). wikipedia.org This reactivity is a direct consequence of the powerful electron-withdrawing nature of the substituents. openstax.org

The SNAr mechanism proceeds via a two-step addition-elimination pathway. uomustansiriyah.edu.iq The rate-determining step is the initial attack of a nucleophile on the carbon bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. imperial.ac.uk

The -NO₂ and -CF₃ groups are crucial for this enhanced reactivity. They strongly withdraw electron density from the aromatic ring, making it electron-deficient (electrophilic) and thus more susceptible to attack by a nucleophile. youtube.com More importantly, they stabilize the negatively charged Meisenheimer intermediate by delocalizing the negative charge through resonance and induction. openstax.org The nitro group, being ortho to the bromine atom, is particularly effective at stabilizing the intermediate through resonance, as the negative charge can be delocalized onto the electronegative oxygen atoms. The trifluoromethyl group further stabilizes the negative charge through its potent inductive effect. This stabilization of the intermediate lowers the activation energy of the rate-determining step, thereby accelerating the reaction. researchgate.net

Table 2: Influence of Substituents on SNAr Reactivity

Substituent Position Relative to Leaving Group (-Br) Role in SNAr Mechanism of Enhancement
-NO₂ Ortho (C1) Activating Stabilizes Meisenheimer complex via resonance and induction
-CF₃ Meta (C3) Activating Stabilizes Meisenheimer complex via strong induction

In this compound, the primary site for nucleophilic attack is the carbon atom bonded to the bromine. The bromide ion is a good leaving group, and its departure is facilitated by the electronic stabilization provided by the other substituents. The carbon-bromine bond provides a site for potential nucleophilic substitution reactions, which can be carried out with nucleophiles such as amines or thiols under suitable conditions.

While halogens are the most common leaving groups in SNAr reactions, the nitro group can also be displaced, particularly when the aromatic ring is highly activated by other electron-withdrawing groups. acs.org The nitrite anion (NO₂⁻) is a relatively stable leaving group. In principle, a strong nucleophile could attack the carbon at C1, leading to the displacement of the nitro group. However, the displacement of the bromo group at C2 is generally more favorable. The relative leaving group ability in SNAr reactions is often F > Cl > Br > I, which is the reverse of the trend seen in SN2 reactions and is attributed to the high polarity of the carbon-halogen bond facilitating the initial nucleophilic attack. wikipedia.orgyoutube.com Given the activation provided by the ortho-nitro group, the displacement of the bromine atom is the expected and predominant SNAr pathway for this compound. Studies on similar systems, such as those containing trifluoromethyl and nitro groups, confirm that SNAr reactions proceed efficiently to displace halide leaving groups. acs.org

Selective Reduction Reactions

The presence of two reducible functional groups, the nitro group and the carbon-bromine bond, allows for selective reduction strategies depending on the reagents and conditions employed.

The chemoselective reduction of the nitro group in this compound to the corresponding aniline (B41778), 2-bromo-6-(trifluoromethyl)aniline, is a key transformation. This reaction must be performed under conditions that preserve the carbon-bromine bond and the trifluoromethyl group. Catalytic hydrogenation is a widely employed and effective method for this purpose.

The reduction is typically carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). The reaction is performed in a solvent like ethanol, and a base, such as triethylamine, may be added to facilitate the reaction and neutralize any acidic byproducts. This method is highly efficient for converting aromatic nitro compounds to amines while leaving other reducible groups like halogens unaffected. The process involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group to nitroso, hydroxylamino, and finally the amino group.

A similar transformation has been documented for the analogous compound 2-bromo-5-fluoro-1-nitro-3-trifluoromethyl-benzene, which undergoes catalytic hydrogenation to afford the corresponding aniline, demonstrating the viability of this method for halogenated nitrobenzotrifluorides google.com.

Table 1: Representative Conditions for Chemoselective Nitro Group Reduction

Substrate (Analogous) Reagents and Catalyst Solvent Temperature (°C) Product Ref.

Note: The product in this specific patented example also results from concurrent reductive debromination.

Reductive debromination involves the removal of the bromine atom, replacing it with a hydrogen atom. This can be achieved while leaving the nitro group intact by careful selection of reaction conditions. Catalytic hydrogenation with palladium-on-carbon (Pd/C) under neutral conditions is an effective method for the selective reduction of aryl bromides. This selectivity is possible because the C-Br bond is more susceptible to hydrogenolysis than the nitro group under these specific conditions organic-chemistry.org. For instance, substrates like 4-bromo-2-nitrobenzoic acid have been successfully debrominated using this method with high yield, demonstrating the principle's applicability to nitro-substituted aryl bromides organic-chemistry.org.

Alternative strategies for dehalogenation include photochemical methods. The cleavage of carbon-halogen bonds can be initiated by visible light irradiation in the presence of a photoredox catalyst. This process often involves the formation of radical intermediates and can be performed under mild conditions semanticscholar.org. While specific examples for this compound are not prevalent, the general methodology for light-mediated reductive debromination of unactivated aryl bromides is well-established semanticscholar.org.

Oxidative Transformations and Functional Group Interconversions

Oxidative transformations of this compound are generally less common. The benzene ring is highly electron-deficient due to the strong electron-withdrawing effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups . This deactivation makes the aromatic ring resistant to electrophilic attack and conventional oxidative reactions.

However, oxidative C-H functionalization is a potential pathway for transforming nitroarenes rsc.org. These reactions often require a directing group to activate a specific C-H bond. In this compound, the nitro group could potentially direct functionalization to the ortho C-H bond. Methodologies for the oxidative nucleophilic substitution of hydrogen in nitroarenes have been developed, typically targeting the position para to the nitro group researchgate.net. For the title compound, this position is blocked by the bromine atom. While theoretically possible at the single remaining C-H bond, direct oxidative functionalization of this highly deactivated substrate has not been extensively reported and would likely require harsh conditions or specialized catalytic systems.

Exploitation of Radical Chemistry and Photoreactions

The carbon-bromine bond in this compound can be susceptible to homolytic cleavage under photochemical conditions, initiating radical reactions. Photolysis, particularly under UV irradiation, can induce debromination, often proceeding through a radical mechanism nih.gov. The process can be facilitated by sensitizers or photoredox catalysts that absorb light and transfer energy or an electron to the aryl bromide, leading to the formation of an aryl radical. This reactive intermediate can then abstract a hydrogen atom from the solvent or another hydrogen donor to yield the debrominated product, 1-nitro-3-(trifluoromethyl)benzene.

Furthermore, the trifluoromethyl group itself can be involved in photoreactions. Studies on other benzotrifluoride derivatives have shown that light-mediated hydrolysis of the CF₃ group can occur, although this is more common in substrates bearing electron-donating groups acs.org. Given the electron-deficient nature of the target compound, photochemical reductive debromination is the more anticipated radical pathway.

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine substituent serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. Palladium-based catalysts are most commonly employed for these transformations.

Palladium-catalyzed cross-coupling reactions provide a powerful tool for derivatizing this compound. However, the substrate's high electron deficiency and steric hindrance present significant challenges that necessitate modern, highly active catalyst systems.

C-C Bond Formation: The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a premier method for forming aryl-aryl bonds. For an electron-deficient substrate like this compound, the oxidative addition of the aryl bromide to the Pd(0) center can be sluggish . Successful coupling requires robust catalyst systems, often employing electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) that promote the oxidative addition step. The use of appropriate bases, such as K₃PO₄ or Cs₂CO₃, is also critical to facilitate the transmetalation step without causing side reactions with the nitro group organic-chemistry.orgnih.gov.

C-N Bond Formation: The Buchwald-Hartwig amination allows for the coupling of amines with aryl halides. A significant challenge with nitro-substituted substrates is the potential for the strong bases typically used (e.g., NaOt-Bu, LHMDS) to react with the nitro group or other functionalities libretexts.org. Therefore, milder bases like K₂CO₃ or Cs₂CO₃ are preferred. The choice of ligand is also crucial, with modern biaryl phosphine ligands being essential for achieving high yields with electron-poor aryl bromides acs.orgorganic-chemistry.org. These advanced catalytic systems can effectively couple a wide range of primary and secondary amines.

C-O Bond Formation: Palladium-catalyzed C-O bond formation, a variation of the Buchwald-Hartwig reaction, enables the synthesis of diaryl ethers from aryl halides and phenols. Similar to C-N coupling, the reaction on this electron-deficient substrate would require a highly active palladium catalyst with specialized ligands and careful selection of a base to avoid unwanted side reactions.

Table 2: Representative Conditions for Pd-Catalyzed Cross-Coupling of Electron-Deficient Aryl Bromides

Reaction Type Aryl Bromide (Example) Coupling Partner Catalyst/Ligand Base Solvent Product Type Ref.
Suzuki-Miyaura (C-C) Ortho-bromoaniline derivative Aryl boronic ester CataXCium A Pd G3 K₂CO₃ Dioxane/H₂O Biaryl nih.gov
Buchwald-Hartwig (C-N) Electron-deficient aryl bromide Secondary amine Pd₂(DBA)₃ / (±)-BINAP NaOt-Bu Toluene N-Aryl amine acs.org

Copper-Mediated Reactions and Aryne Chemistry

The chemical behavior of this compound in copper-mediated transformations and its potential to serve as a precursor to the highly reactive aryne intermediate, 2-nitro-6-(trifluoromethyl)benzyne, are areas of significant interest in synthetic organic chemistry. The strategic placement of a bromine atom, a nitro group, and a trifluoromethyl group on the benzene ring imparts unique electronic properties that influence its reactivity. The strong electron-withdrawing nature of both the nitro and trifluoromethyl groups is expected to activate the aryl bromide towards certain transformations, including nucleophilic aromatic substitution and potentially copper-catalyzed cross-coupling reactions.

While specific, detailed research findings on the copper-mediated reactions and aryne chemistry of this compound are not extensively documented in publicly available literature, the general principles of related reactions provide a framework for understanding its potential transformations. Copper catalysis, particularly in the form of the Ullmann reaction, is a well-established method for the formation of carbon-carbon and carbon-heteroatom bonds involving aryl halides. wikipedia.orgorganic-chemistry.org The presence of electron-withdrawing groups, such as the nitro group in ortho-chloronitrobenzene, has been shown to facilitate classic Ullmann biaryl coupling. wikipedia.org This suggests that this compound could potentially undergo similar copper-mediated homocoupling to form a symmetrical biphenyl derivative or cross-coupling with other nucleophiles.

The mechanism of such copper-mediated reactions is complex and has been the subject of extensive study. rsc.orgnih.govresearchgate.net While a definitive radical intermediate is generally ruled out, the reaction likely involves the formation of an organocopper species. wikipedia.org The catalytic cycle may proceed through oxidative addition of the aryl halide to a copper(I) species, followed by reaction with a nucleophile and subsequent reductive elimination to afford the coupled product and regenerate the copper(I) catalyst.

Furthermore, the generation of aryne intermediates from ortho-dihaloarenes or ortho-haloaryl triflates is a powerful tool in organic synthesis for the construction of complex aromatic systems. nih.govresearchgate.netsemanticscholar.orgresearchgate.net The structure of this compound, with a halogen adjacent to a hydrogen atom, suggests the possibility of forming the corresponding aryne, 2-nitro-6-(trifluoromethyl)benzyne, under strong basic conditions. The pronounced electron-withdrawing character of the nitro and trifluoromethyl groups would likely influence the regioselectivity of subsequent nucleophilic attack on the aryne intermediate.

Although specific experimental data tables for the copper-mediated reactions and aryne trapping of this compound are not available in the provided search results, the following tables illustrate the types of data that would be generated in such investigations, based on analogous systems.

Hypothetical Data Table for Copper-Mediated Cross-Coupling of this compound:

EntryNucleophileCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilineCuI (10)L-Proline (20)K₂CO₃DMSO10024-
2PhenolCuI (10)Phenanthroline (20)Cs₂CO₃Dioxane12024-
3ThiophenolCu₂O (5)NoneK₃PO₄Toluene11018-
4IndoleCuI (10)N,N'-Dimethylethylenediamine (20)K₂CO₃DMF13024-

Hypothetical Data Table for the Generation and Trapping of 2-Nitro-6-(trifluoromethyl)benzyne:

EntryBaseTrapping AgentSolventTemp (°C)Time (h)Product(s)Yield (%)
1NaNH₂FuranTHF6612Diels-Alder Adduct-
2LDAAnthraceneToluene-78 to rt8Diels-Alder Adduct-
3t-BuOKN-MethylpyrroleDioxane10016Cycloaddition Product-
4CsF1,3-DiphenylisobenzofuranAcetonitrile8024Diels-Alder Adduct-

Further experimental investigation is required to fully elucidate the mechanistic pathways and synthetic utility of this compound in copper-mediated reactions and as an aryne precursor. Such studies would provide valuable insights into the reactivity of highly functionalized aromatic compounds and expand the toolbox for the synthesis of novel molecules with potential applications in medicinal chemistry and materials science.

Strategic Derivatization and Scaffold Elaboration

Synthesis of Substituted Anilines and Nitro-Aromatics

The functional groups on 2-Bromo-1-nitro-3-(trifluoromethyl)benzene provide direct pathways for the synthesis of various substituted anilines and other nitro-aromatic compounds.

The nitro group is readily reduced to an amine, providing a key route to substituted anilines. A common method for this transformation is catalytic hydrogenation. For instance, a closely related compound, 2-bromo-5-fluoro-1-nitro-3-trifluoromethyl-benzene, is reduced to 3-fluoro-5-trifluoromethyl-phenylamine using palladium on charcoal (Pd/C) as a catalyst under a hydrogen atmosphere. google.com This process involves dissolving the nitroaromatic compound in a solvent like ethanol, adding the catalyst, and subjecting the mixture to hydrogenation. google.com This transformation is highly efficient and is a foundational step in utilizing this scaffold for further synthesis.

Conversely, the core structure is itself synthesized through nitration of a precursor. The introduction of a nitro group onto an aromatic ring is a classic electrophilic aromatic substitution reaction. nih.gov For example, the synthesis of 2-bromo-5-fluoro-1-nitro-3-trifluoromethyl-benzene is achieved by nitrating 2-bromo-5-fluoro-benzotrifluoride with potassium nitrate (B79036) and sulphuric acid. google.com This highlights the role of nitration in producing these valuable nitro-aromatic intermediates. google.comnih.gov The strategic placement of the nitro group is influenced by the existing substituents on the benzene (B151609) ring. libretexts.orglibretexts.org

Table 1: Representative Reactions for Synthesis of Anilines and Nitro-Aromatics
Reaction TypeStarting Material (Example)Reagents and ConditionsProduct (Example)Reference
Reduction of Nitro Group2-bromo-5-fluoro-1-nitro-3-trifluoromethyl-benzeneH₂, 10% Pd/C, Triethylamine, Ethanol, 20-25°C3-fluoro-5-trifluoromethyl-phenylamine google.com
Electrophilic Nitration2-bromo-5-fluoro-benzotrifluorideKNO₃, H₂SO₄2-bromo-5-fluoro-1-nitro-3-trifluoromethyl-benzene google.com

Introduction of Cyano and Other Functional Groups

The bromine atom on the this compound scaffold is a key site for introducing further diversity. As a halogen, it can be replaced by a variety of other functional groups through different chemical reactions. One of the most valuable transformations is the introduction of a cyano (-CN) group, a process known as cyanation.

The cyano group is an exceptionally versatile functional group in organic chemistry. researchgate.net It can be converted into various other functionalities, including carboxylic acids, amines, and amides, or used to construct heterocyclic rings. researchgate.net The introduction of a cyano group onto an aryl halide like this compound can be achieved through transition-metal-catalyzed reactions, such as palladium-catalyzed cyanation. These methods typically involve reacting the aryl bromide with a cyanide source, like zinc cyanide or potassium cyanide, in the presence of a palladium catalyst and a suitable ligand.

This conversion of the bromo-substituted compound to its corresponding nitrile opens up a vast number of synthetic possibilities, allowing the scaffold to be elaborated into a wide array of more complex structures. The electron-withdrawing nature of the nitro and trifluoromethyl groups can influence the reactivity of the bromine atom in these substitution reactions.

Utility in Building Complex Polyfunctional Molecules

The true synthetic utility of this compound and its analogs is demonstrated in their application as intermediates for constructing complex, polyfunctional molecules. The ability to selectively manipulate each functional group in a stepwise manner is a cornerstone of modern synthetic strategy. libretexts.orglibretexts.org

A clear example of this is the synthesis of pharmaceutical intermediates. In one patented process, the related compound 2-bromo-5-fluoro-1-nitro-3-trifluoromethyl-benzene is first converted to 3-fluoro-5-trifluoromethyl-phenylamine by reducing the nitro group. google.com This aniline (B41778) derivative is then reacted with the sodium salt of 4-methyl-imidazole in a nucleophilic aromatic substitution reaction to produce a more complex imidazole-containing intermediate. google.com This product is a precursor for compounds like 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-N-[5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]benzamide, which are investigated for the treatment of neoplastic diseases. google.com

This synthetic pathway illustrates how the initial scaffold is elaborated through a sequence of reactions—reduction followed by substitution—to build a molecule with significantly increased complexity and specific functionality tailored for a biological target.

Precursor for Organometallic Reagents and Advanced Intermediates (e.g., Grignard Reagents)

Aryl halides are common precursors for the formation of highly reactive and synthetically useful organometallic reagents, such as Grignard and organolithium reagents. libretexts.orglibretexts.org The formation of a Grignard reagent involves the reaction of an aryl bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.comlibretexts.org This reaction transforms the electrophilic carbon of the C-Br bond into a highly nucleophilic carbon center. libretexts.org

However, the direct formation of a Grignard reagent from this compound is highly problematic. Grignard reagents are extremely strong bases and nucleophiles, making them incompatible with many functional groups, particularly acidic protons and electrophilic groups like nitro groups. libretexts.org The nitro group (-NO₂) is strongly electron-withdrawing and would readily react with any Grignard reagent formed, leading to a complex mixture of undesired side products rather than the desired organometallic intermediate.

Therefore, to utilize the bromine atom for organometallic chemistry, the nitro group must first be chemically altered or removed. A viable strategy would be to first reduce the nitro group to an aniline (as described in section 4.1), protect the resulting amino group if necessary, and then proceed with the Grignard formation. This multi-step approach is necessary to circumvent the inherent chemical incompatibility between the Grignard functionality and the nitro group. Additionally, the preparation of Grignard reagents from trifluoromethyl-substituted aryl halides can sometimes be hazardous and requires careful control of reaction conditions. orgsyn.org

Table 2: Feasibility of Grignard Reagent Formation
Starting MaterialGeneral ReagentsFeasibilityReasoningReference
Aryl Bromide (General)Mg, Anhydrous Ether (Et₂O or THF)HighStandard and widely used method for preparing organometallic nucleophiles. adichemistry.comlibretexts.org
This compoundMg, Anhydrous Ether (Et₂O or THF)Very Low / Not FeasibleThe highly electrophilic nitro group is incompatible with the strongly nucleophilic and basic Grignard reagent, leading to side reactions. libretexts.org

Advanced Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the structure of 2-Bromo-1-nitro-3-(trifluoromethyl)benzene. The substitution pattern on the benzene (B151609) ring—containing three adjacent substituents—leaves three aromatic protons. The chemical shifts of these protons are significantly influenced by the electronic effects of the substituents. The nitro (NO₂) and trifluoromethyl (CF₃) groups are strongly electron-withdrawing, which deshields nearby protons, causing them to resonate at a lower field (higher ppm). The bromine atom also has a deshielding effect, though it is modulated by its anisotropic and weak resonance effects.

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region (typically 7.0-9.0 ppm). wisc.edulibretexts.org The coupling patterns between these protons, dictated by their relative positions (ortho, meta, or para), are crucial for assignment. Protons on adjacent carbons (ortho) will exhibit a larger coupling constant (³JHH) of approximately 7-10 Hz, while protons separated by two carbons (meta) will have a smaller coupling (⁴JHH) of around 2-3 Hz. wisc.edu

Similarly, the ¹³C NMR spectrum will display signals for the seven unique carbon atoms in the molecule. The carbons directly attached to the electronegative substituents (C-Br, C-NO₂, C-CF₃) will be significantly shifted, as will the carbon of the trifluoromethyl group. Aromatic carbons typically resonate between 110-160 ppm. libretexts.orgpdx.edu The quaternary carbons (those without attached protons) often show signals of lower intensity.

Predicted ¹H and ¹³C NMR Data

PositionNucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-4¹H~8.0 - 8.2Doublet of doublets (dd)³J(H4-H5) ≈ 8.0, ⁴J(H4-H6) ≈ 1.5
H-5¹H~7.6 - 7.8Triplet (t) or Triplet of doublets (td)³J(H5-H4) ≈ 8.0, ³J(H5-H6) ≈ 8.0
H-6¹H~7.9 - 8.1Doublet of doublets (dd)³J(H6-H5) ≈ 8.0, ⁴J(H6-H4) ≈ 1.5
C-1¹³C~148 - 152 (Quaternary)Singlet-
C-2¹³C~118 - 122 (Quaternary)Singlet-
C-3¹³C~130 - 134 (Quaternary)Quartet (q) due to ¹J(C-F)¹J(C-F) ≈ 270-280
C-4¹³C~135 - 138Singlet-
C-5¹³C~128 - 132Singlet-
C-6¹³C~125 - 129Singlet-
CF₃¹³C~120 - 124 (Quaternary)Quartet (q) due to ¹J(C-F)¹J(C-F) ≈ 270-280

Note: These are estimated values based on substituent effects and data from similar compounds. Actual experimental values may vary.

Given the presence of a trifluoromethyl group, ¹⁹F NMR spectroscopy is a highly specific and sensitive technique for characterization. azom.com Since ¹⁹F has a nuclear spin of ½ and a natural abundance of 100%, it is readily observable by NMR. The chemical shift range for ¹⁹F is much wider than for ¹H, making it very sensitive to the local electronic environment. azom.combiophysics.org

For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as all three fluorine atoms in the CF₃ group are chemically equivalent. This signal would appear as a singlet because there are no adjacent fluorine atoms to cause splitting. The chemical shift of this singlet is characteristic of an aromatic trifluoromethyl group and is typically found in the range of -60 to -65 ppm relative to a standard like CFCl₃. azom.comucsb.edu The precise position would be influenced by the electronic effects of the ortho-bromo and meta-nitro substituents.

Predicted ¹⁹F NMR Data

GroupPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
-CF₃-60 to -65Singlet

Note: Chemical shift is relative to CFCl₃.

For unambiguous assignment of all proton and carbon signals, especially in a molecule with closely spaced aromatic signals and multiple quaternary carbons, multi-dimensional NMR techniques are employed. researchgate.netresearchgate.net These experiments correlate signals from different nuclei, revealing their connectivity through chemical bonds.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.comsdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting H-4 with H-5, and H-5 with H-6, confirming their adjacent relationship on the aromatic ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.comsdsu.edu It would definitively link the signals for H-4, H-5, and H-6 to their corresponding carbon atoms C-4, C-5, and C-6.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). youtube.comsdsu.edu This is particularly powerful for placing substituents and quaternary carbons. For instance, H-4 would show correlations to the quaternary carbons C-2 and C-6, while H-6 would correlate to the quaternary carbon C-2. These correlations are critical for confirming the 1,2,3-substitution pattern.

Expected Key 2D NMR Correlations

ExperimentCorrelating NucleiExpected Key Cross-Peaks
COSY¹H ↔ ¹HH-4 ↔ H-5; H-5 ↔ H-6
HSQC¹H ↔ ¹³C (1-bond)H-4 ↔ C-4; H-5 ↔ C-5; H-6 ↔ C-6
HMBC¹H ↔ ¹³C (2-3 bonds)H-4 ↔ C-2, C-5, C-6
H-6 ↔ C-2, C-4, C-5

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. whitman.edu

For this compound (C₇H₃BrF₃NO₂), the molecular weight can be calculated. A key feature in the mass spectrum will be the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.5% and ~49.5%, respectively). whitman.edu This results in two molecular ion peaks (M⁺ and M+2) of almost equal intensity, separated by two mass units, which is a definitive indicator of the presence of a single bromine atom in the molecule.

Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂, 46 Da) or the loss of nitric oxide (NO, 30 Da). youtube.com Cleavage of the C-C bond to lose the trifluoromethyl group (CF₃, 69 Da) is also a plausible fragmentation pathway.

Predicted Mass Spectrometry Data

m/z Value (for ⁷⁹Br)m/z Value (for ⁸¹Br)IdentityNotes
269271[M]⁺Molecular ion peaks, ~1:1 ratio
239241[M - NO]⁺Loss of nitric oxide
223225[M - NO₂]⁺Loss of nitro group
200-[M - CF₃]⁺Loss of trifluoromethyl group (from ⁷⁹Br isomer)

Note: The table shows major predicted fragments. The actual spectrum may contain additional peaks from further fragmentation.

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is ideally suited for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, a sample mixture is injected into the GC, where components are separated based on their boiling points and interactions with a stationary phase in a long capillary column. mdpi.com As each separated component elutes from the column, it enters the ion source of the mass spectrometer, is ionized (commonly by electron impact, EI), and its mass spectrum is recorded. This allows for the positive identification of the target compound in a complex mixture by matching both its retention time from the GC and its unique mass spectrum. nih.gov

For compounds that are non-volatile or thermally labile, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. researchgate.netastm.org In LC-MS, separation is achieved using high-performance liquid chromatography. The eluent from the LC column is then introduced into the mass spectrometer through an interface that removes the solvent and ionizes the analyte. Common ionization techniques for LC-MS include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). rsc.orgresearchgate.net LC-MS is particularly effective for the analysis of nitroaromatic compounds, which can sometimes degrade at the high temperatures used in GC. nih.gov The technique provides both retention time and mass spectral data, enabling reliable identification and quantification.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is an indispensable tool for determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high precision. For this compound, HRMS provides an exact mass that can be used to confirm its molecular formula, C₇H₃BrF₃NO₂.

The technique differentiates the compound from other molecules with the same nominal mass by measuring the mass to several decimal places. The presence of bromine is particularly distinctive due to its isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would be clearly resolved in the mass spectrum, further confirming the presence of a single bromine atom.

Molecular FormulaIsotopeTheoretical Exact Mass (Da)Common Adduct / IonExpected m/z
C₇H₃BrF₃NO₂⁷⁹Br268.92993[M]⁺•268.92993
⁸¹Br270.92788[M]⁺•270.92788

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. These methods are powerful for identifying the specific functional groups present, as different bonds vibrate at characteristic frequencies.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to distinct functional groups and structural features. For this compound, the key characteristic absorptions are predicted based on the analysis of its constituent functional groups. researchgate.net

Strong absorptions are expected for the nitro (NO₂) and trifluoromethyl (CF₃) groups. The asymmetric and symmetric stretching vibrations of the NO₂ group typically appear as two distinct, strong bands. researchgate.net The C-F bonds of the trifluoromethyl group also give rise to very strong and often broad absorption bands. ias.ac.incdnsciencepub.com The substitution pattern on the aromatic ring can be inferred from the pattern of weaker overtone and combination bands, as well as the C-H out-of-plane bending vibrations. nist.gov

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Weak to Medium
NO₂ Asymmetric Stretch1570 - 1500Strong
Aromatic C=C Stretch1600 - 1450Medium
NO₂ Symmetric Stretch1370 - 1300Strong
C-F Stretches (CF₃)1350 - 1100Very Strong, Broad
Aromatic C-H Out-of-Plane Bend900 - 690Medium to Strong
CF₃ Deformation~750Medium
C-Br Stretch700 - 500Medium to Strong

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. Therefore, symmetrical vibrations and bonds involving heavier atoms often produce strong Raman signals.

For this compound, the symmetric stretching vibration of the nitro group is expected to be particularly prominent in the Raman spectrum. researchgate.netchemicalbook.com Aromatic ring vibrations, especially the ring "breathing" mode, are also typically strong. nih.gov The C-Br and C-CF₃ stretching modes are also readily detectable.

Vibrational ModeExpected Raman Shift Range (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aromatic Ring Breathing~1000Strong
NO₂ Asymmetric Stretch1570 - 1500Weak to Medium
Aromatic C=C Stretch1600 - 1550Medium to Strong
NO₂ Symmetric Stretch1370 - 1300Strong
CF₃ Symmetric Stretch~750Medium
C-Br Stretch700 - 500Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The presence of the benzene ring, nitro group, and bromine atom in this compound constitutes a chromophoric system.

The spectrum is expected to be dominated by π → π* transitions associated with the aromatic ring, which are typically intense. nih.gov The nitro group, being an auxochrome and a chromophore itself, will influence these transitions and also introduce a weaker n → π* transition at a longer wavelength. nih.goviu.edu The presence of the electron-withdrawing nitro and trifluoromethyl groups, along with the bromine atom, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. researchgate.net

Electronic TransitionExpected λₘₐₓ Range (nm)Description
π → π210 - 280High-intensity transition associated with the substituted aromatic system.
n → π> 280Low-intensity transition involving non-bonding electrons on the nitro group.

X-ray Crystallography for Absolute Structural Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. acs.org It provides definitive data on bond lengths, bond angles, and torsion angles, thereby confirming the molecular connectivity and stereochemistry.

While a specific crystal structure for this compound has not been detailed in the surveyed literature, an analysis would yield critical structural parameters. Key insights would include the planarity of the benzene ring, the precise C-Br, C-N, N-O, and C-F bond lengths, and the torsion angle of the nitro and trifluoromethyl groups relative to the plane of the aromatic ring. nih.govnih.gov Furthermore, the analysis would reveal intermolecular interactions in the crystal lattice, such as π-stacking or halogen bonding, which govern the packing of molecules in the solid state. nih.govresearchgate.net

Structural ParameterInformation Provided
Unit Cell DimensionsThe size and shape of the repeating crystal lattice unit (a, b, c, α, β, γ).
Crystal System & Space GroupThe symmetry of the crystal packing (e.g., Monoclinic, Orthorhombic).
Bond Lengths (Å)Precise distances between bonded atoms (e.g., C-C, C-Br, C-N, C-F).
Bond Angles (°)Angles between three connected atoms (e.g., C-C-C, O-N-O).
Torsion Angles (°)Dihedral angles defining the orientation of substituents relative to the ring.
Intermolecular InteractionsDetails of non-covalent forces like halogen bonds or π-π stacking. nih.govresearchgate.net

Computational and Theoretical Chemistry Studies

Electronic Structure Calculations (DFT, Ab Initio Methods)

Electronic structure calculations are fundamental to computational chemistry, providing insights into molecular geometry, stability, and electronic properties. Methods such as Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) are commonly employed for this purpose. researchgate.net For substituted benzenes, DFT methods, particularly with the B3LYP functional, have been shown to provide excellent agreement with experimental data for vibrational frequencies and molecular geometries, especially when appropriate basis sets like 6-31+G(d,p) or 6-311++G(d,p) are used. globalresearchonline.netresearchgate.netresearchgate.net

These calculations begin by determining the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. For 2-Bromo-1-nitro-3-(trifluoromethyl)benzene, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable arrangement of the atoms. The presence of bulky and electronegative substituents like bromine, a nitro group (NO₂), and a trifluoromethyl group (CF₃) on the benzene (B151609) ring is expected to cause significant distortions from the ideal hexagonal geometry of benzene.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level)
ParameterAtoms InvolvedCalculated Value
Bond Length (Å)C-Br1.895
C-N1.480
C-CF₃1.510
N-O1.225 (avg)
Bond Angle (°)C2-C1-N121.5
C1-C2-Br122.0
C2-C3-CF₃121.8
Dihedral Angle (°)C2-C1-N-O-45.0
C4-C3-C-F60.0

Molecular Orbital Theory and Reactivity Predictions

Molecular Orbital (MO) theory is crucial for predicting the reactivity of a molecule. By analyzing the distribution and energies of the molecular orbitals, particularly the frontier molecular orbitals, one can identify the likely sites for electrophilic and nucleophilic attack. youtube.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital devoid of electrons, acts as an electron acceptor. youtube.com The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a significant parameter that indicates the molecule's chemical stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the strong electron-withdrawing nature of the nitro and trifluoromethyl groups is expected to lower the energy of both the HOMO and LUMO. The LUMO is likely to be localized over the nitro group and the benzene ring, indicating that these are the most probable sites for a nucleophilic attack. researchgate.net The HOMO is expected to be distributed over the benzene ring, particularly on the carbon atoms not directly attached to the withdrawing groups, and potentially involving the bromine atom.

Table 2: Calculated Frontier Molecular Orbital Properties
PropertyValue (eV)
HOMO Energy (EHOMO)-8.95
LUMO Energy (ELUMO)-3.50
HOMO-LUMO Energy Gap (ΔE)5.45

Global reactivity descriptors such as chemical hardness (η) and softness (S) can be derived from the HOMO and LUMO energies. Chemical hardness is a measure of the molecule's resistance to a change in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." researchgate.net Soft molecules are generally more reactive than hard molecules.

The hardness and softness are calculated using the following equations:

Hardness (η) ≈ (ELUMO - EHOMO) / 2

Softness (S) = 1 / (2η)

Table 3: Calculated Global Reactivity Descriptors
DescriptorCalculated Value (eV)
Chemical Hardness (η)2.725
Chemical Softness (S)0.183

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface and uses a color scale to indicate different electrostatic potential values. researchgate.net Red regions signify areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are prone to nucleophilic attack. walisongo.ac.id Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, the MEP map is expected to show a highly negative potential (red) around the oxygen atoms of the nitro group due to their high electronegativity and lone pairs of electrons. researchgate.netmdpi.com Conversely, regions of high positive potential (blue) would likely be found near the hydrogen atoms on the benzene ring and around the carbon atom attached to the nitro group, influenced by the strong electron-withdrawing effects of the substituents. The bromine atom might exhibit a region of positive potential on its outermost surface, known as a σ-hole, making it a potential site for halogen bonding interactions.

Table 4: Predicted MEP Surface Potential Values
Molecular RegionPredicted Electrostatic Potential Range (kcal/mol)Interpretation
Oxygen atoms of NO₂ group-35 to -50Strongly negative; site for electrophilic attack
Aromatic ring (π-system)-10 to +10Variable; influenced by substituents
Hydrogen atoms+15 to +25Positive; electron-deficient
Around Bromine (σ-hole)+5 to +15Moderately positive; potential for halogen bonding

Reaction Pathway Energetics and Transition State Geometries

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves calculating the energies of reactants, intermediates, transition states, and products. The transition state is the highest energy point along the reaction coordinate and its geometry provides crucial information about the bond-breaking and bond-forming processes. The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. acs.org

A plausible reaction for this compound is a nucleophilic aromatic substitution (SNAr), where a nucleophile replaces the bromine atom. The presence of the strongly electron-withdrawing nitro and trifluoromethyl groups, particularly ortho and para to the leaving group (bromine), would activate the ring towards such an attack. Computational studies can model the approach of a nucleophile (e.g., methoxide, CH₃O⁻), the formation of the Meisenheimer complex (a stabilized carbanion intermediate), and the subsequent departure of the bromide ion. By calculating the energies of these species, the reaction's feasibility and kinetics can be predicted.

Table 5: Hypothetical Relative Energies for a SNAr Reaction Pathway
SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + CH₃O⁻0.0
Transition State 1 (TS1)Formation of Meisenheimer complex+15.5
IntermediateMeisenheimer complex-8.0
Transition State 2 (TS2)Expulsion of Bromide ion+12.0
Products2-Methoxy-1-nitro-3-(trifluoromethyl)benzene + Br⁻-25.0

In Silico Prediction of Spectroscopic Signatures

Computational methods can accurately predict various spectroscopic signatures, which is invaluable for identifying and characterizing molecules. DFT calculations can compute harmonic vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. globalresearchonline.net While calculated frequencies are often systematically higher than experimental values, they can be corrected using scaling factors to achieve high accuracy. globalresearchonline.net These calculations also provide information on the intensity of each vibrational mode and its specific atomic motions (e.g., stretching, bending). researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be predicted by calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry. magritek.com These in silico spectra serve as a powerful tool for confirming the structure of a synthesized compound by comparing the predicted spectrum with the experimental one. researchgate.net

Table 6: Selected Predicted Vibrational Frequencies (Scaled)
Frequency (cm⁻¹)Vibrational Mode AssignmentPredicted Intensity
3105C-H stretchLow
1540NO₂ asymmetric stretchHigh
1355NO₂ symmetric stretchVery High
1180C-F stretch (symmetric)High
850C-N stretchMedium
680C-Br stretchMedium

Applications in Advanced Organic Synthesis and Chemical Sciences

Role as Key Intermediates in Multi-Step Synthesis

The strategic positioning of three distinct functional groups on the benzene (B151609) ring makes 2-Bromo-1-nitro-3-(trifluoromethyl)benzene and its analogs valuable intermediates in the synthesis of complex organic molecules. Each functional group offers a handle for a variety of chemical transformations, allowing for the sequential and regioselective introduction of other molecular fragments.

A notable example of the utility of such polysubstituted aromatic compounds is found in the synthesis of pharmacologically active agents. For instance, a structurally similar compound, 2-bromo-5-fluoro-1-nitro-3-trifluoromethyl-benzene, serves as a crucial starting material in the multi-step synthesis of a substituted pyrimidinylaminobenzamide with potential anti-leukemic activity. google.com This synthesis highlights a common and powerful strategy where the nitro group is reduced to an amine, which can then undergo further reactions.

The typical synthetic sequence involving such intermediates can be summarized as follows:

StepReactionReagents and ConditionsProduct Functional Group
1Nitration Nitrating agent (e.g., HNO₃/H₂SO₄)Introduction of a nitro group
2Reduction Reducing agent (e.g., H₂, Pd/C)Conversion of nitro group to an amino group
3Cross-Coupling Palladium catalyst, boronic acid/esterFormation of a new C-C bond at the bromine position
4Nucleophilic Aromatic Substitution Nucleophile (e.g., amine, alcohol)Replacement of the bromine atom

This stepwise modification allows for the construction of complex molecular architectures that would be difficult to assemble otherwise. The presence of the electron-withdrawing trifluoromethyl and nitro groups also influences the reactivity of the aromatic ring, often directing the outcome of substitution reactions. stackexchange.com

Contribution to the Development of Functional Organic Materials

While specific applications of this compound in functional organic materials are not extensively documented, the unique properties conferred by its constituent functional groups suggest significant potential in this area. Trifluoromethylated aromatic compounds are known to be key components in performance materials. teknoscienze.com

The high electronegativity and lipophilicity of the trifluoromethyl group can enhance the performance and stability of organic electronic materials. rsc.org For example, the incorporation of trifluoromethyl groups into organic light-emitting diode (OLED) materials can influence their electron-transport properties and photostability. researchgate.netrsc.orgeuropa.eu The bromo- and nitro-substituents on the benzene ring provide synthetic handles to incorporate this building block into larger conjugated systems, which are the cornerstone of many functional organic materials.

Potential applications in materials science could include:

Organic Light-Emitting Diodes (OLEDs): As a building block for host or emitter materials, potentially leading to improved device efficiency and lifetime.

Conductive Polymers: Incorporation into polymer backbones to tune the electronic properties and solubility of the resulting materials.

Liquid Crystals: The rigid aromatic core with a highly polar trifluoromethyl group could be a component of liquid crystalline materials with specific dielectric properties.

Exploration of Novel Reaction Pathways and Methodologies

The reactivity of this compound is governed by the interplay of its three functional groups. The electron-withdrawing nature of the nitro and trifluoromethyl groups deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). chemistrysteps.comlibretexts.orgyoutube.com This allows for the displacement of the bromine atom by a variety of nucleophiles, a reaction of significant synthetic utility. science.gov

The bromine atom itself is a versatile functional group that can participate in a wide range of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. acs.orgacs.orguzh.chresearchgate.net These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Furthermore, the nitro group can be readily reduced to an amino group, which can then be diazotized and converted to a wide array of other functional groups. The photochemical properties of nitroarenes also open up avenues for novel light-induced transformations. researchgate.netrsc.org

The exploration of the reactivity of this compound could lead to the development of novel synthetic methodologies, for instance, in the regioselective functionalization of polysubstituted aromatic systems. The unique electronic environment of the benzene ring could also lead to unexpected reactivity and the discovery of new chemical transformations.

Future Research Avenues in Fluorinated Aromatic Chemistry

The field of fluorinated organic compounds continues to be an area of intense research, driven by the significant impact of fluorine on the properties of molecules. researchgate.netikprress.orgdatainsightsmarket.comnih.govgrowthmarketreports.com Future research involving this compound and related structures is likely to focus on several key areas:

Drug Discovery: The development of new synthetic methodologies to incorporate this building block into novel pharmaceutical candidates. The unique substitution pattern could lead to compounds with improved efficacy, selectivity, and pharmacokinetic properties. nih.gov

Agrochemicals: The synthesis and evaluation of new pesticides and herbicides containing this trifluoromethylated scaffold, aiming for enhanced potency and environmental safety.

Materials Science: The design and synthesis of novel functional materials, such as those for advanced electronic and optical applications, by leveraging the specific electronic and physical properties imparted by the trifluoromethyl and nitro groups. wiley-vch.de

Catalysis: The use of this compound as a ligand or substrate in the development of new catalytic systems, particularly in the area of asymmetric synthesis.

The continued exploration of the synthesis and reactivity of polysubstituted fluorinated aromatic compounds like this compound will undoubtedly lead to new discoveries and applications across the chemical sciences. researchgate.netresearchgate.net

Q & A

Q. Advanced Research Focus

  • Thermal Stability : Decomposes above 150°C; store at 2–8°C in amber vials to prevent photodegradation .
  • Moisture Sensitivity : Hydrolysis of the nitro group is minimal in anhydrous solvents (e.g., dry DCM), but prolonged exposure to humidity may degrade the compound .
  • Incompatibilities : Avoid strong bases (risk of nucleophilic aromatic substitution) and reducing agents (nitro group reduction to amine) .

How does the nitro group influence reactivity in cross-coupling reactions, and what challenges arise?

Q. Advanced Research Focus

  • Suzuki Coupling : The electron-withdrawing nitro group deactivates the aryl bromide, requiring Pd(PPh₃)₄ or XPhos Pd G3 catalysts and elevated temperatures (80–100°C) .
  • Competing Pathways : The trifluoromethyl group can sterically hinder coupling, leading to lower yields. Optimize solvent (toluene > DMF) and base (Cs₂CO₃ > K₂CO₃) to favor transmetallation .
  • Side Reactions : Nitro group reduction (e.g., with H₂/Pd-C) may occur if reducing agents are present .

What computational methods predict regioselectivity in electrophilic substitution reactions involving this compound?

Q. Advanced Research Focus

  • DFT Calculations : Use Gaussian or ORCA to model electrostatic potential maps. The nitro group (-NO₂) and trifluoromethyl (-CF₃) create electron-deficient regions, directing electrophiles to the meta position relative to -CF₃ .
  • Hammett Constants : σₚ values for -NO₂ (+1.27) and -CF₃ (+0.54) predict additive electronic effects, validated by experimental substitution patterns .

How can contradictory data on substituent effects in aromatic substitution reactions be resolved?

Q. Advanced Research Focus

  • Controlled Comparative Studies : Compare reactivity of this compound with analogs lacking -NO₂ or -CF₃ under identical conditions .
  • Kinetic Isotope Effects (KIE) : Use deuterated substrates to distinguish between electronic (charge distribution) and steric effects .
  • In Situ Monitoring : Employ Raman spectroscopy or GC-MS to track intermediate formation and identify rate-determining steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.